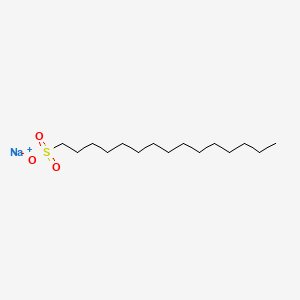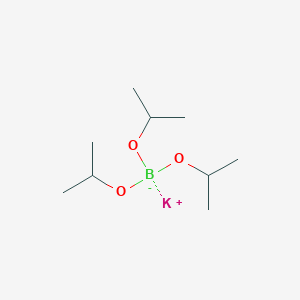
2,4-Diaminobenzoic Acid Dihydrochloride
概要
説明
2,4-Diaminobenzoic Acid Dihydrochloride is an organic compound with the chemical formula C7H10Cl2N2O2. It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 2 and 4 positions on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminobenzoic Acid Dihydrochloride typically involves the reduction of 2,4-dinitrobenzoic acid. One common method includes the following steps :
Nitration: Phthalic anhydride is nitrated using concentrated sulfuric acid and fuming nitric acid to produce 4-nitrophthalic acid.
Formation of 4-nitrophthalic anhydride: The 4-nitrophthalic acid is then treated with acetic anhydride and heated until dissolved.
Reduction: The resulting 4-nitrophthalic anhydride is reduced using urea and hydrochloric acid to form 4-nitro-2-formyl acetaminobenzoic acid.
Conversion to 2-amino-4-nitrobenzoic acid: This intermediate is treated with sodium hypochlorite solution under ice bath conditions.
Final Reduction: The 2-amino-4-nitrobenzoic acid is then refluxed with absolute ethanol and ammonium sulfide solution to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, similar to the laboratory synthesis but optimized for higher yields and efficiency. These methods typically use continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
2,4-Diaminobenzoic Acid Dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like ammonium sulfide.
Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Ammonium sulfide, sodium hypochlorite.
Solvents: Absolute ethanol, acetic anhydride.
Catalysts: Concentrated sulfuric acid, fuming nitric acid.
Major Products
2,4-Diaminobenzoic Acid: The primary product formed from the reduction of 2,4-dinitrobenzoic acid.
Various Substituted Benzoic Acids: Depending on the substitution reactions performed, different derivatives of benzoic acid can be obtained.
科学的研究の応用
2,4-Diaminobenzoic Acid Dihydrochloride is used in various scientific research fields, including:
Biology: In fluorescence assays to quantify deoxypurine nucleosides in crude mixtures.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: In the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Diaminobenzoic Acid Dihydrochloride involves its ability to interact with various molecular targets through its amino and carboxyl groups. These interactions can lead to the formation of stable complexes with metals and other compounds, influencing biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,5-Diaminobenzoic Acid: Another derivative of benzoic acid with amino groups at the 3 and 5 positions.
2,4-Dinitrobenzoic Acid: The precursor to 2,4-Diaminobenzoic Acid Dihydrochloride, with nitro groups instead of amino groups.
2-Amino-5-nitrobenzoic Acid: A compound with one amino and one nitro group on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in research and industrial applications.
特性
IUPAC Name |
2,4-diaminobenzoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-1-2-5(7(10)11)6(9)3-4;;/h1-3H,8-9H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVHFNVUGYKNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641046 | |
| Record name | 2,4-Diaminobenzoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61566-58-3 | |
| Record name | 2,4-Diaminobenzoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)

![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)






